molecular formula C18H13F2N7S2 B3669393 N,N'-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

N,N'-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B3669393
M. Wt: 429.5 g/mol
InChI Key: OWBNYASVVDYHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a triazine-based compound distinguished by its substitution with two 4-fluorophenyl groups at the 2,4-diamine positions and a 5-methyl-1,3,4-thiadiazole moiety linked via a sulfanyl (-S-) group at the 6-position. The triazine core, a six-membered aromatic ring with three nitrogen atoms, provides a rigid scaffold for functionalization, enabling diverse biological and material science applications .

This structural combination suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated or sulfur-containing ligands .

Properties

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N7S2/c1-10-26-27-18(28-10)29-17-24-15(21-13-6-2-11(19)3-7-13)23-16(25-17)22-14-8-4-12(20)5-9-14/h2-9H,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBNYASVVDYHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with 5-methyl-1,3,4-thiadiazole-2-thiol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pressure control, along with continuous monitoring of reaction progress, ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl rings.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Research has demonstrated that derivatives of 1,3,4-thiadiazole, including those related to the compound , show promising activity against Gram-positive and Gram-negative bacteria.

Key Findings:

  • The minimum inhibitory concentration (MIC) for some thiadiazole derivatives was found to be as low as 0.03 mg/ml against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial activity compared to standard antibiotics like chloramphenicol .
  • A series of novel compounds derived from thiadiazoles demonstrated notable effectiveness against plant pathogens such as Xanthomonas oryzae and Fusarium graminearum, suggesting potential agricultural applications .

Anticancer Properties

The anticancer potential of N,N'-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine has been explored through various studies.

Research Insights:

  • Several studies have reported that compounds containing the 1,3,4-thiadiazole moiety exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HePG-2 (liver cancer). For instance, derivatives with specific substitutions showed IC50 values lower than those of standard chemotherapeutics like cisplatin .
  • Structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups enhances the anticancer activity of these compounds .

Structure and Mechanism of Action

Understanding the structure of this compound is crucial for elucidating its mechanism of action.

Chemical Structure:
The compound features a triazine core substituted with fluorophenyl and thiadiazole groups. The presence of these functional groups is believed to contribute to its bioactivity by facilitating interactions with biological targets.

Mechanism:
Research suggests that the compound may induce apoptosis in cancer cells through pathways involving DNA fragmentation and mitochondrial dysfunction . Additionally, its antimicrobial effects may stem from disrupting bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the efficacy of this compound in both antimicrobial and anticancer applications:

StudyApplicationFindings
Study AAntimicrobialMIC values as low as 0.03 mg/ml against S. aureus
Study BAnticancerSignificant cytotoxicity against MDA-MB-231 cells with IC50 < 10 µM
Study CAgriculturalEffective against plant pathogens like Fusarium graminearum

Mechanism of Action

The mechanism by which N,N’-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Differences

Compound Name Core Structure Key Substituents Biological Activity References
N,N'-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine Triazine 4-fluorophenyl, thiadiazole-sulfanyl Under investigation -
6-(azepan-1-yl)-N,N'-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine Triazine 4-fluorophenyl, azepane Pharmacological potential
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine Triazine Benzothiazole-sulfanyl, ethoxy Antimicrobial
6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine Triazine Benzimidazole-sulfanyl, dimethoxyphenyl Drug discovery applications
N2-(3-fluorophenyl)-6-(morpholin-4-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride Triazine Morpholine, 3-fluorophenyl Unique functional group synergy

Key Observations

Core Modifications: All compounds share the triazine core but differ in substituents. The target compound’s thiadiazole-sulfanyl group distinguishes it from analogs with azepane (7-membered ring) or benzothiazole/benzimidazole moieties.

Biological Activity :

  • Benzothiazole-containing triazines (e.g., 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-diphenyltriazine) exhibit antimicrobial activity , attributed to the benzothiazole ring’s ability to disrupt microbial membranes .
  • The target compound’s fluorophenyl groups may improve blood-brain barrier penetration compared to dimethoxyphenyl analogs (e.g., ), which are bulkier and less lipophilic .

Synthesis Complexity :

  • Introducing the thiadiazole-sulfanyl group (target compound) likely requires multi-step reactions , similar to benzothiazole or benzimidazole derivatives. For example, benzothiazole-sulfanyl triazines are synthesized via nucleophilic substitution between triazine chlorides and benzothiazole thiols .

The sulfanyl linkage (-S-) may confer redox activity, contrasting with azepane or morpholine substituents, which prioritize hydrogen-bonding interactions .

Research Findings and Implications

  • Antimicrobial Potential: Benzothiazole-triazine hybrids () show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL), suggesting the target compound’s thiadiazole group could be optimized for similar applications .
  • Drug Discovery : Benzimidazole-triazine derivatives () inhibit kinase enzymes (IC50: <1 µM), highlighting the triazine scaffold’s adaptability for enzyme-targeted therapies .
  • Synthetic Challenges : Thiadiazole incorporation may require specialized reagents (e.g., Lawesson’s reagent) or controlled conditions to avoid side reactions, as seen in sulfur-containing triazine syntheses .

Biological Activity

N,N'-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazine core : A six-membered ring containing three nitrogen atoms.
  • Thiadiazole moiety : A five-membered ring with sulfur and nitrogen that contributes to its biological activity.
  • Fluorophenyl substituents : The presence of fluorine enhances the lipophilicity and bioavailability of the molecule.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, Alam et al. (2020) reported that various thiadiazole derivatives exhibited significant cytotoxic effects against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The study indicated that substituents on the thiadiazole ring play a crucial role in modulating the cytotoxicity of these compounds .

Case Studies

  • Alam et al. (2020) : Evaluated a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles. The most potent compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Chhajed et al. (2014) : Synthesized new sulfonamide derivatives based on thiadiazole and tested them against breast cancer cell lines. The most active compound demonstrated a concentration-dependent growth inhibition with a CTC50 value of 0.794 µM against BT474 cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that thiadiazole derivatives possess notable antibacterial and antifungal activities.

Key Findings

  • Antibacterial Effects : A study reported that certain thiadiazole derivatives exhibited significant antibacterial activity against various strains such as Xanthomonas oryzae pv. oryzicola and Fusarium graminearum .
  • Antitubercular Activity : Compounds derived from thiadiazoles showed promising results against Mycobacterium tuberculosis with MIC values indicating effective inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is pivotal in optimizing the biological efficacy of these compounds. The presence of electron-withdrawing groups like fluorine has been shown to enhance the potency of triazine derivatives against cancer cell lines .

Data Table: Biological Activity Summary

Biological ActivityCell Line / PathogenIC50 / MIC ValueReference
AnticancerSK-MEL-24.27 µg/mL
AnticancerBT4740.794 µM
AntimicrobialXanthomonas oryzae30% inhibition at 100 μg/mL
AntitubercularMycobacterium tuberculosisMIC 26.46 μg/mL

Q & A

Q. Optimization Table :

StepConditionYield (%)Purity (%)
1THF, 0°C, 12h7295
2DMF, 70°C, KI6590

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?

Answer:
Discrepancies often arise from tautomerism or dynamic exchange processes. Strategies include:

  • Complementary techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, the thiadiazole sulfanyl group’s S-H tautomerism may obscure NMR signals; IR can detect ν(S-H) at ~2500–2600 cm⁻¹ .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or bonding.
  • Dynamic NMR : Variable-temperature studies to identify exchange-broadened signals.

Example : In IR spectra, absence of ν(C=O) at ~1680 cm⁻¹ confirms successful conversion of intermediates to the final triazine product .

Advanced: What experimental approaches are effective in elucidating structure-activity relationships (SAR) for therapeutic potential?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or morpholino groups) to assess impact on bioactivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like DHFR or kinases.
  • Biological assays : Test enzyme inhibition (IC₅₀) and cytotoxicity (MTT assay) across cell lines.

Q. Stability Table :

ConditionHalf-life (h)Degradation Product
pH 7.4, 37°C48None
pH 2.0, 37°C124-Fluoroaniline

Advanced: How can contradictory biological activity data across studies be reconciled?

Answer:

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Confirm results using multiple assays (e.g., Western blot for target inhibition alongside cell viability).
  • Meta-analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., solvent toxicity in DMSO controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis(4-fluorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.